molecular formula C18H25NO4 B1325651 Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate CAS No. 898792-46-6

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Cat. No.: B1325651
CAS No.: 898792-46-6
M. Wt: 319.4 g/mol
InChI Key: MNGKFBYWBMRIIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate typically involves a multi-step process. One common method includes the Mannich reaction followed by a Michael addition reaction under mild conditions . The Mannich reaction involves the condensation of formaldehyde, morpholine, and a phenylacetaldehyde derivative to form the intermediate. This intermediate then undergoes a Michael addition with ethyl acetoacetate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its morpholine moiety and phenyl ring substitution make it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 5-[3-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-23-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-22-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGKFBYWBMRIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643118
Record name Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-46-6
Record name Ethyl 3-(4-morpholinylmethyl)-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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